molecular formula C24H27N3O5 B282406 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B282406
M. Wt: 437.5 g/mol
InChI Key: BRLKUCXVNWPXQW-XDOYNYLZSA-N
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Description

3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and continuous flow reactors. The process is optimized to minimize waste and reduce production costs while maintaining high product quality. Safety measures are also implemented to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by catalysts or specific solvents to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-methoxybenzaldehyde: This compound shares some structural similarities but differs in its functional groups and reactivity.

    4-methoxybenzoyl chloride: This compound has a similar benzoyl group but lacks the pyrrolidinone and pyridine moieties.

    3-pyridinyl-1,5-dihydro-2H-pyrrol-2-one: This compound shares the pyrrolidinone and pyridine structures but lacks the methoxybenzoyl and morpholinyl groups.

Uniqueness

3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H27N3O5/c1-31-19-7-5-17(6-8-19)22(28)20-21(18-4-2-9-25-16-18)27(24(30)23(20)29)11-3-10-26-12-14-32-15-13-26/h2,4-9,16,21,28H,3,10-15H2,1H3/b22-20-

InChI Key

BRLKUCXVNWPXQW-XDOYNYLZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O

SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O

Origin of Product

United States

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